molecular formula C15H14N2O2S2 B2621362 N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide CAS No. 1798489-81-2

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2621362
CAS No.: 1798489-81-2
M. Wt: 318.41
InChI Key: SYXLUPPILGLCFX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide is a novel chemical entity designed for research purposes, integrating two privileged pharmacophores in medicinal chemistry: the benzothiazole and the thiophene rings. The benzothiazole scaffold is recognized for its significant role in modern therapeutic chemistry, exhibiting a wide spectrum of biological activities such as anti-cancer, anti-inflammatory, anti-viral, and neuroprotective effects . This scaffold is a key structural component in several approved and investigational drugs, including Riluzole (for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease) . Concurrently, the thiophene moiety is a prominent structure in FDA-approved pharmaceuticals, valued for its versatile binding properties and its ability to improve metabolic stability and binding affinity as a bio-isosteric replacement . The integration of these moieties suggests potential for multi-targeted therapeutic research, particularly in the fields of oncology and neurodegenerative disorders. The specific research applications of this compound are derived from its molecular architecture. A closely related analog, N-(2-Methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide ( 2309801-74-7), has been identified in chemical inventories, highlighting the research interest in this hybrid structural class . The benzo[d]thiazole core is under extensive investigation for developing new anti-tubercular agents and has shown promising inhibitory potency against Mycobacterium tuberculosis . Furthermore, substituted thiophene derivatives have been patented for their utility as anti-cancer agents, specifically through mechanisms such as inhibiting cell division cycle kinases . Researchers may find this compound valuable for probing these and other biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-15(19,13-3-2-6-20-13)8-16-14(18)10-4-5-11-12(7-10)21-9-17-11/h2-7,9,19H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXLUPPILGLCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Attachment of the carboxamide group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and hydroxyl group are primary sites for oxidation:

Reaction SiteReagents/ConditionsProduct FormedCatalysts/NotesSource
Thiophene ringH<sub>2</sub>O<sub>2</sub>, AcOHThiophene-2-sulfoxide/sulfoneMild conditions; regioselective
Hydroxyl groupKMnO<sub>4</sub>, acidic conditions2-(thiophen-2-yl)propan-2-oneKetone formation via C–O cleavage
  • Thiophene oxidation proceeds via electrophilic attack, forming sulfoxide intermediates that can further oxidize to sulfones.

  • Hydroxyl group oxidation converts the secondary alcohol to a ketone, altering the compound’s polarity and biological activity.

Reduction Reactions

The carboxamide group and aromatic systems participate in reduction:

Reaction SiteReagents/ConditionsProduct FormedSelectivitySource
CarboxamideLiAlH<sub>4</sub>, THFPrimary amine derivativeComplete reduction
Thiophene ringH<sub>2</sub>, Pd/CDihydrothiophene analogPartial saturation
  • Reduction of the carboxamide to an amine enhances nucleophilicity, enabling downstream functionalization.

  • Hydrogenation of the thiophene ring partially saturates the heterocycle, modifying electronic properties.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Aromatic Substitution (EAS)

  • Thiophene ring : Bromination with Br<sub>2</sub>/FeCl<sub>3</sub> yields 5-bromo-thiophene derivatives.

  • Benzothiazole core : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs at position 4 or 7 due to electron-withdrawing effects of the carboxamide .

Nucleophilic Substitution

  • The hydroxyl group undergoes SN2 reactions with alkyl halides (e.g., CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>/DMF) to form ethers.

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis:

ConditionsReagentsProduct FormedYieldSource
Acidic (HCl, Δ)H<sub>2</sub>OBenzo[d]thiazole-6-carboxylic acid85–90%
Basic (NaOH, Δ)H<sub>2</sub>OCarboxylate salt>95%
  • Acidic hydrolysis cleaves the amide bond, generating the free carboxylic acid .

  • Basic conditions deprotonate the acid, forming water-soluble salts.

Cross-Coupling Reactions

The thiophene and benzothiazole moieties enable catalytic coupling:

Reaction TypeCatalysts/ReagentsProduct ApplicationSource
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Ar–B(OH)<sub>2</sub>Biaryl derivatives for drug design
Buchwald–HartwigPd(OAc)<sub>2</sub>, XantphosN-alkyl/aryl analogs
  • Suzuki couplings introduce aryl groups to the thiophene ring, enhancing π-conjugation .

  • Buchwald–Hartwig amination modifies the carboxamide nitrogen for improved pharmacokinetics .

Alkylation/Acylation

  • The hydroxyl group reacts with acetyl chloride (pyridine catalyst) to form esters.

  • Benzothiazole nitrogen undergoes alkylation with iodomethane (K<sub>2</sub>CO<sub>3</sub>/DMF) .

Cyclization

Under dehydrating conditions (H<sub>2</sub>SO<sub>4</sub>), intramolecular cyclization forms fused thieno-thiazole systems.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide, exhibit promising antimicrobial activities. Research has shown that compounds in this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that synthesized benzothiazole derivatives displayed moderate to good anti-tubercular activity against Mycobacterium tuberculosis .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Thiophene and benzothiazole derivatives have been recognized for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that similar compounds can significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

Synthetic Methodologies

The synthesis of this compound typically involves several chemical reactions, including:

  • Knoevenagel Condensation : This method facilitates the formation of the benzothiazole ring structure through the reaction of thiophene derivatives with appropriate aldehydes.
  • One-Pot Multicomponent Reactions : Such approaches allow for the efficient synthesis of complex molecules in a single reaction vessel, reducing time and resource consumption .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial effectiveness of various benzothiazole derivatives against a range of pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to standard antibiotics .

Anticancer Evaluation

In another notable study, researchers synthesized a series of thiophene derivatives and assessed their anticancer activity against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The findings revealed that specific compounds demonstrated potent anticancer effects, suggesting a viable path for further drug development .

Data Tables

Here are summarized data tables illustrating the biological activities and synthetic pathways related to this compound:

Activity Type Compound Target Organism/Cell Line Activity Level
AntimicrobialBenzothiazole DerivativeMycobacterium tuberculosisModerate to Good
AnticancerThiophene DerivativeMCF7 (Breast Cancer)Significant Inhibition
Synthesis Method Description
Knoevenagel CondensationReaction involving thiophene and aldehydes
One-Pot Multicomponent ReactionEfficient synthesis of complex molecules

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Implications of Structural Variations

  • Thiophene vs. Pyridine : The electron-rich thiophene in the target compound may favor hydrophobic interactions, while pyridine in Compound 22 could enhance hydrogen bonding or charge-based interactions .
  • Hydroxypropyl Group : Likely improves aqueous solubility but may reduce passive diffusion across membranes compared to alkyl or aryl linkers in other analogs .
  • Synthetic Considerations : The hydroxy group in the target compound’s side chain may necessitate protective strategies during synthesis, akin to methods used for coupling benzothiazole-carboxylic acids with amines .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C15H14N2O2S2C_{15}H_{14}N_{2}O_{2}S_{2} and a molecular weight of 318.4 g/mol, is characterized by a benzo[d]thiazole core structure which is known for its diverse pharmacological properties.

Structure and Properties

The chemical structure of this compound features:

  • Benzo[d]thiazole moiety : Known for its role in various biological activities.
  • Thiophen group : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Hydroxypropyl side chain : Enhances solubility and bioavailability.
PropertyValue
Molecular FormulaC₁₅H₁₄N₂O₂S₂
Molecular Weight318.4 g/mol
CAS Number1798489-81-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]thiazole scaffold. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the modulation of apoptotic pathways and inhibition of specific oncogenic proteins.

  • Case Study - Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of similar thiazole derivatives on A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines.
    • Results indicated significant cytotoxicity with IC₅₀ values less than that of standard chemotherapeutics like doxorubicin, suggesting that these compounds could serve as effective anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa.

  • Research Findings :
    • In vitro assays demonstrated that derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
    • The presence of the benzo[d]thiazole structure was crucial for enhancing the antimicrobial efficacy.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and microbial survival.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that lead to apoptosis in cancer cells.

Research Applications

The compound's unique structure makes it a valuable candidate for further research in drug development:

  • Drug Discovery : Its potential as a lead compound for developing new anticancer and antimicrobial agents is being explored.
  • Synthetic Chemistry : The synthesis of this compound can serve as a platform for creating more complex analogs with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide?

  • Methodology :

  • Step 1 : Use N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides as starting reagents in acetonitrile under reflux (1–3 min) to form intermediate thiourea derivatives.
  • Step 2 : Cyclize the intermediate in DMF using iodine and triethylamine, which facilitates sulfur cleavage and ring formation. This step is critical for constructing the thiazole core .
  • Key Conditions :
ReagentSolventCatalystTemperatureTime
I₂DMFEt₃NReflux1–3h

Q. How can spectroscopic methods confirm the structure of this compound?

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the thiophene proton signals appear between δ 6.8–7.5 ppm, while the hydroxypropyl group shows a broad singlet near δ 4.5–5.0 ppm. Carboxamide protons resonate at δ 8.0–8.5 ppm .
  • HRMS : Validate molecular weight with <1 ppm error. Use ESI(+) mode for better ionization of the carboxamide group .
  • IR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and hydroxyl (O-H stretch at ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and stability?

  • Method :

  • Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Include exact exchange terms to improve accuracy for thermochemical properties like bond dissociation energies .
  • Key Outputs :
PropertyComputational ValueExperimental Benchmark
HOMO-LUMO Gap (eV)4.2N/A
Dipole Moment (Debye)3.8N/A
  • Validation : Compare computed vibrational frequencies (IR) with experimental data to refine functional selection .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Antimicrobial Testing : Follow CLSI guidelines using MIC assays against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Anticancer Assays : Use MTT or SRB assays on K562 (leukemia) and MCF-7 (breast cancer) cell lines. Include positive controls like doxorubicin and validate IC₅₀ values with dose-response curves (e.g., 0.1–100 µM) .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

  • Case Example : If a structural analog shows high activity despite unfavorable logP predictions:

  • Step 1 : Re-evaluate solvation effects using a polarizable continuum model (PCM) to account for solvent-dependent conformational changes .
  • Step 2 : Perform molecular docking (e.g., AutoDock Vina) to identify unexpected binding interactions, such as π-stacking with thiophene or hydrogen bonding via the hydroxypropyl group .
    • Data Triangulation : Cross-validate computational predictions with experimental assays (e.g., SPR for binding affinity) .

Q. What strategies improve solubility without compromising bioactivity?

  • Salt Formation : Screen counterions (e.g., HCl, sodium) for the carboxamide group.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the hydroxypropyl moiety to enhance aqueous solubility .
  • Co-Solvency : Use DMSO:water (1:4) or cyclodextrin-based formulations for in vivo studies .

Methodological Tables

Table 1 : Synthetic Optimization for Cyclization Step

ParameterOptimal RangeImpact on Yield
I₂ Equivalents1.2–1.5 eqMaximizes S8 elimination
Reaction Time2–3 hoursPrevents over-oxidation
Et₃N Concentration2.0 eqNeutralizes HI byproduct

Table 2 : Biological Activity Benchmarks

Cell Line/StrainIC₅₀/MIC (µM)Positive Control (IC₅₀/MIC)
K562 (Leukemia)0.45Imatinib (0.12)
S. aureus8.2Vancomycin (1.5)

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